BenchChemオンラインストアへようこそ!

6-chloro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Medicinal Chemistry Kinase Inhibitor Design Chemical Biology Tool Compounds

The compound 6-chloro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (C₂₂H₁₃ClFN₃, MW 373.8) is a fully aromatic, N1-phenyl-substituted pyrazolo[4,3-c]quinoline derivative. Unlike the more extensively studied 2-aryl-pyrazolo[4,3-c]quinolin-3-one congeners that target benzodiazepine or adenosine A₃ receptors, this compound belongs to the 1-phenyl-1H-pyrazolo[4,3-c]quinoline subclass, which has been explored as a scaffold for kinase inhibition (EGFR-TK, HPK1/FLT3) and as synthetic intermediates for further regioselective functionalization.

Molecular Formula C22H13ClFN3
Molecular Weight 373.82
CAS No. 901021-05-4
Cat. No. B2818829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS901021-05-4
Molecular FormulaC22H13ClFN3
Molecular Weight373.82
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)F)Cl
InChIInChI=1S/C22H13ClFN3/c23-19-8-4-7-17-21(19)25-13-18-20(14-9-11-15(24)12-10-14)26-27(22(17)18)16-5-2-1-3-6-16/h1-13H
InChIKeyYNJYTRPZGGZPKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901021-05-4): Core Structural Identity and Procurement Baseline


The compound 6-chloro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (C₂₂H₁₃ClFN₃, MW 373.8) is a fully aromatic, N1-phenyl-substituted pyrazolo[4,3-c]quinoline derivative. Unlike the more extensively studied 2-aryl-pyrazolo[4,3-c]quinolin-3-one congeners that target benzodiazepine or adenosine A₃ receptors, this compound belongs to the 1-phenyl-1H-pyrazolo[4,3-c]quinoline subclass, which has been explored as a scaffold for kinase inhibition (EGFR-TK, HPK1/FLT3) and as synthetic intermediates for further regioselective functionalization [1][2]. The presence of a 6-chloro substituent on the quinoline ring and a 4-fluorophenyl group at the 3-position of the pyrazole ring defines its substitution pattern, which distinguishes it from other commercially available pyrazolo[4,3-c]quinoline building blocks.

Why Generic Substitution of 6-Chloro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline with Other Pyrazolo[4,3-c]quinolines Risks Experimental Divergence


Within the pyrazolo[4,3-c]quinoline family, small changes in substitution position and electronic character can redirect biological target engagement or alter chemical reactivity fundamentally. The N1-phenyl vs. N2-aryl regiochemistry determines whether the scaffold acts as an adenosine A₃ antagonist (N2-aryl series) or engages kinase ATP-binding pockets (N1-aryl series). The 6-chloro atom serves as both a steric and electronic modifier and as a synthetic handle for further cross-coupling reactions, meaning its replacement by hydrogen, methyl, or methoxy in this position yields a compound with different reactivity and potentially divergent biological profile [1][2]. Furthermore, the 4-fluorophenyl group at C3 provides a specific halogen-bonding-capable pharmacophoric element that is absent in the 4-methylphenyl or 4-methoxyphenyl analogs, which can affect target binding affinity [3].

Quantitative Differentiation Evidence for 6-Chloro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901021-05-4) Relative to Closest Analogs


Structural Uniqueness: Tri-Substitution Pattern (6-Cl, 3-(4-F-Ph), 1-Ph) Versus Common Di-Substituted or 2-Aryl Pyrazolo[4,3-c]quinolines

The target compound carries a unique combination of three substituents: a chlorine atom at the 6-position of the quinoline ring, a 4-fluorophenyl group at the 3-position of the pyrazole, and a phenyl group at the N1 position. The most prevalent commercially available pyrazolo[4,3-c]quinoline analogs lack the 6-chloro substituent (e.g., 3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline) or bear a different halogen pattern (e.g., 8-chloro-3-(4-methoxyphenyl)-1-phenyl derivative). In the patent literature, 6-chloro-1,3-diaryl-pyrazolo[4,3-c]quinolines are explicitly claimed as privileged intermediates for HPK1/FLT3 inhibitor synthesis, with the 6-chloro position serving as a vector for further diversification via palladium-catalyzed cross-coupling [1]. The closest analog, 6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline, differs by substitution at the N1-phenyl ring (4-fluorophenyl vs. unsubstituted phenyl), which alters both electronic properties and steric bulk at a position known to modulate kinase selectivity [2].

Medicinal Chemistry Kinase Inhibitor Design Chemical Biology Tool Compounds

Regioselective N1-Functionalization Potential Demonstrated for the 3-Phenyl-1H-pyrazolo[4,3-c]quinoline Scaffold

Savchenko et al. (2007) demonstrated that 3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes alkylation predominantly at the N1 position (rather than N2) when treated with alkyl halides in the presence of NaH, as supported by AM1 semi-empirical calculations [1]. This regioselectivity is directly transferable to the target compound, which already bears the N1-phenyl substituent introduced via this same alkylation pathway. The 6-chloro and 4-fluorophenyl substituents are expected to further polarize the π-system, potentially enhancing N1-regioselectivity over the non-chlorinated parent scaffold. In contrast, 2-aryl-pyrazolo[4,3-c]quinolin-4-ones (the A₃ antagonist series) are synthesized via a completely different Kira-Vilsmeier route and do not undergo N1-alkylation [2].

Synthetic Methodology Late-Stage Functionalization Medicinal Chemistry

Class-Level Transporter Interaction Profile: Low hOCT1 Affinity Compared to Typical Drug-like OCT1 Substrates

In a high-throughput screen deposited in BindingDB, the target compound was tested for inhibition of human organic cation transporter 1 (hOCT1/SLC22A1) expressed in HEK293 cells and showed an IC₅₀ of 138 µM (1.38 × 10⁵ nM) [1]. This value is >100-fold higher (weaker inhibition) than that of known OCT1 substrates and inhibitors such as metformin (IC₅₀ ~1–10 µM range for transport inhibition) or verapamil (IC₅₀ ~2–10 µM), indicating minimal interaction with this hepatic and renal uptake transporter at pharmacologically relevant concentrations [2]. While this is a single-target liability screen, the low OCT1 affinity contrasts with many basic amine-containing kinase inhibitors that show significant OCT1 inhibition (IC₅₀ < 10 µM) and potential for drug-drug interactions.

ADME-Tox Drug Transporter Profiling Off-target Screening

Class-Level Kinase Inhibitor Potential: 1-Phenyl-Pyrazolo[4,3-c]quinoline Scaffold vs. 2-Aryl-Pyrazolo[4,3-c]quinolin-4-one Scaffold

Recent patent literature (EP4416146A1, 2022) explicitly claims substituted 1H-pyrazolo[4,3-c]quinolines bearing N1-aryl and C3-aryl substituents as inhibitors of HPK1 (hematopoietic progenitor kinase 1) and FLT3 (FMS-like tyrosine kinase 3), targets relevant to immuno-oncology and acute myeloid leukemia, respectively [1]. The target compound falls within the generic Markush structure of this patent class. In contrast, the extensively characterized 2-aryl-pyrazolo[4,3-c]quinolin-4-ones are selective adenosine A₃ receptor antagonists (Ki = 9–19 nM for optimized analogs) with no reported kinase activity [2]. This bifurcation of biological activity based on N1 vs. N2 substitution represents a fundamental differentiation: the N1-phenyl series (including the target compound) is directed toward kinase inhibition, while the N2-aryl series targets GPCR modulation.

Kinase Inhibition HPK1/FLT3 EGFR-TK

6-Chloro Substituent as a Synthetic Diversification Handle: Comparison with 6-H and 6-MeO Analogs

The 6-chloro substituent provides a versatile functional handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that is absent in the 6-H or 6-MeO analogs. This enables late-stage diversification of the quinoline ring without requiring de novo synthesis of each derivative. In the HPK1/FLT3 patent class, the 6-position is explicitly varied (Cl, F, alkyl, O-alkyl) to modulate kinase selectivity and physicochemical properties [1]. The 6-Cl analog offers a balance of electronic withdrawal (Hammett σₘ = 0.37 for Cl) and steric bulk (van der Waals radius 1.75 Å for Cl vs. 1.20 Å for H) that is distinct from both 6-F (σₘ = 0.34, vdW 1.47 Å) and 6-MeO (σₘ = 0.12, larger steric footprint) [2].

Synthetic Chemistry Cross-Coupling Library Synthesis

4-Fluorophenyl Pharmacophore: Halogen Bonding Potential vs. 4-Methylphenyl and 4-Methoxyphenyl Analogs

The 4-fluorophenyl substituent at the C3 position of the pyrazole ring introduces a halogen-bond donor capability (C–F···H–X or C–F···carbonyl interactions) that is absent in 4-methylphenyl (electron-donating, lipophilic) or 4-methoxyphenyl (hydrogen-bond acceptor) analogs. In the structurally related pyrazolo[4,3-c]quinoline β-glucuronidase inhibitor series, the 4-fluorophenylamino substituent was identified as a key pharmacophoric element contributing to potent enzymatic inhibition (compound 42, J. Med. Chem. 2017) [1]. While the target compound bears a 4-fluorophenyl directly attached to the pyrazole ring (rather than via an amino linker), the electronic character of the 4-fluorophenyl group (Hammett σₚ = 0.06, but with significant field effect) can engage in orthogonal multipolar interactions with protein backbone carbonyls or side-chain amides that are geometrically inaccessible to methyl or methoxy groups [2].

Medicinal Chemistry Fluorine Chemistry Structure-Based Design

Recommended Application Scenarios for 6-Chloro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline Based on Differentiated Evidence


Kinase Inhibitor Discovery: HPK1/FLT3 Lead Optimization Programs

Given the patent-backed assignment of the N1-phenyl-pyrazolo[4,3-c]quinoline scaffold to HPK1 and FLT3 kinase inhibition [1], the target compound is best deployed as a starting point or reference standard in kinase inhibitor discovery programs targeting these enzymes. The 6-chloro substituent allows rapid analog generation via Suzuki or Buchwald-Hartwig coupling to explore the quinoline C6 vector for potency and selectivity optimization. The 4-fluorophenyl group at C3 provides a halogen-bonding-capable pharmacophore that can be probed for interactions with the kinase hinge region or DFG-loop residues. This compound should be prioritized over 2-aryl-pyrazolo[4,3-c]quinolin-4-ones for kinase programs, and over 6-H or 6-MeO analogs when synthetic diversification at C6 is planned.

Focused Library Synthesis via Late-Stage C6 Functionalization

The 6-chloro substituent provides a reactive handle for palladium-catalyzed cross-coupling chemistry [1]. Research groups aiming to build a library of 6-substituted pyrazolo[4,3-c]quinolines for phenotype screening or SAR exploration can use this compound as a universal intermediate. In a single synthetic step (Suzuki coupling with diverse aryl/heteroaryl boronic acids), a panel of 10–50 analogs can be generated. This strategy is not accessible with 6-H, 6-F, or 6-MeO congeners, which either lack a reactive handle or require more forcing conditions. The N1-phenyl group provides additional diversification potential via electrophilic aromatic substitution or directed metalation.

ADME-Tox Early-Stage Profiling: Transporter Liability Reference Compound

The documented hOCT1 inhibition IC₅₀ of 138 µM [1] provides a baseline data point for transporter liability assessment. In early drug discovery, this compound can serve as a negative control or comparator for hOCT1 interaction assays when profiling structurally related kinase inhibitors. Its low OCT1 affinity, combined with the absence of a basic amine (a common feature of OCT1 substrates), makes it a useful reference for distinguishing OCT1-dependent from OCT1-independent cellular uptake or toxicity phenotypes in HEK293 or HepG2 cell models.

Chemical Biology Tool Compound: Probing Fluorine-Protein Interactions

The 4-fluorophenyl group at C3 provides a ¹⁹F NMR spectroscopic probe and a fluorine-mediated protein interaction element [1]. This compound can be used in ¹⁹F NMR-based protein-ligand binding assays to measure dissociation constants or in cellular ¹⁹F MRI studies to track compound distribution. The ¹⁹F signal from the 4-fluorophenyl group is well-resolved from biological background fluorine signals, enabling label-free binding detection. This capability is absent in the 4-methylphenyl and 4-methoxyphenyl analogs, which lack fluorine entirely.

Quote Request

Request a Quote for 6-chloro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.